(3-Ethoxyazetidin-3-yl)methanol hydrochloride
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Overview
Description
Preparation Methods
The synthesis of (3-Ethoxyazetidin-3-yl)methanol hydrochloride involves several steps. One common synthetic route includes the reaction of ethylamine with glycidol to form (3-ethoxyazetidin-3-yl)methanol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
(3-Ethoxyazetidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(3-Ethoxyazetidin-3-yl)methanol hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Ethoxyazetidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
(3-Ethoxyazetidin-3-yl)methanol hydrochloride can be compared with other similar compounds such as:
(3-Methoxyazetidin-3-yl)methanol hydrochloride: Similar in structure but with a methoxy group instead of an ethoxy group.
(3-Methylazetidin-3-yl)methanol hydrochloride: Contains a methyl group instead of an ethoxy group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential therapeutic applications .
Properties
IUPAC Name |
(3-ethoxyazetidin-3-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-2-9-6(5-8)3-7-4-6;/h7-8H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJPDZVRSBDTOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CNC1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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